1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-4-2-3-9(5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPFIIYVYBRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemo-Structural Profiling of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
Executive Summary & Structural Architecture
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole represents a "privileged scaffold" in modern medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, kinase inhibitors, and anti-inflammatory agents.[2][3] Its value lies in its bifunctional nature: the 4-nitro group acts as a masked amino handle for downstream coupling, while the 3-methoxybenzyl moiety provides a defined lipophilic vector essential for occupying hydrophobic pockets in target proteins (e.g., ATP-binding sites).[1]
Electronic & Steric Analysis
The molecule operates on a "push-pull" electronic system:
-
The Pyrazole Core: Electron-deficient due to the -I/-M effects of the 4-nitro group, making the C3 and C5 protons acidic and the ring resistant to oxidative degradation.[1]
-
The 3-Methoxybenzyl Tail: Acts as a lipophilic anchor.[1][4] The meta-methoxy placement is strategic; unlike para-substitution, the meta position often avoids metabolic "soft spots" (para-hydroxylation) while maintaining favorable van der Waals contacts.[1]
Physicochemical Profile (Calculated Consensus)
Data represents consensus values for the N-benzyl-4-nitropyrazole class.[1]
| Property | Value / Range | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₁N₃O₃ | Core scaffold definition.[1][4] |
| Molecular Weight | 233.22 g/mol | Fragment-like; ideal for Lead-Optimization.[1][4] |
| cLogP | 2.1 – 2.4 | Optimal lipophilicity for membrane permeability (Lipinski compliant). |
| TPSA | ~72 Ų | Good oral bioavailability predictor (<140 Ų).[2][3][4] |
| H-Bond Donors | 0 | Enhances permeability (no free NH/OH).[1][4] |
| H-Bond Acceptors | 5 | Interaction points for receptor binding (Nitro O, Methoxy O, Pyrazole N).[2][3] |
| Melting Point | 98–102 °C (Est.)[2][3][4] | Crystalline solid; stable for bulk storage.[2][4] |
Synthetic Logic & Experimental Protocols
The synthesis of this compound requires precise regiochemical control during the N-alkylation step.[1][4] The 4-nitropyrazole starting material is symmetric, but once alkylated, the resulting product must be purified to remove trace bis-alkylated impurities (rare) or regioisomers if the starting pyrazole had C3/C5 substituents (not applicable here, but relevant for analogs).[2][3]
Workflow Diagram: Synthesis & Divergence
The following diagram illustrates the critical path from raw materials to the "Gateway Amine" (4-amino derivative), which branches into major therapeutic classes.
Figure 1: Synthetic logic flow from raw materials to pharmaceutical divergence points.
Protocol A: Regioselective N-Alkylation
Objective: Synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole. Mechanism: SN2 Nucleophilic Substitution.[2][4]
-
Preparation: Charge a dry reaction vessel with 4-nitropyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.2 equiv).[2][3][4] Stir at room temperature for 30 minutes. Note: Cs₂CO₃ often provides higher yields due to the "cesium effect" enhancing solubility.[1][2]
-
Addition: Add 3-methoxybenzyl chloride (1.1 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:2) or LC-MS.[1][4] The product typically appears as a less polar spot compared to the starting pyrazole.[2][4]
-
Workup: Pour mixture into ice-water (precipitates the product). Filter the solid.[2][4] If oil forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.[2][3]
-
Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Protocol B: Nitro Group Reduction (The "Gateway" Step)
Objective: Conversion to the 4-amino derivative for drug coupling.[1][4]
-
Catalytic Hydrogenation (Cleanest): Dissolve nitro-intermediate in MeOH. Add 10% Pd/C (5 wt%).[2][3][4] Stir under H₂ balloon (1 atm) for 2–4 hours. Filter through Celite.[2][4]
-
Iron-Mediated (Functional Group Tolerant): If the scaffold contains halogen sensitive to Pd/H₂, use Fe powder (5 equiv) and NH₄Cl (saturated aq) in EtOH/H₂O at 70°C.[2][3][4]
Biological & Pharmacological Context[1][4][5][6][7][8][9][10]
This specific pyrazole derivative is rarely the final drug; it is a pharmacophore enabler .[2][4]
Kinase Inhibition (ATP Hinge Binding)
In many kinase inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase "hinge" region.[2][3] The 3-methoxybenzyl group is critical here:
-
Hydrophobic Reach: It extends into the "back pocket" (Gatekeeper region) of the kinase ATP site.[2][3][4]
-
Selectivity: The meta-methoxy group can induce specific conformational changes or interact with specific residues (e.g., Threonine/Methionine), differentiating between kinase isoforms (e.g., CDK vs. MAPK).[2][3]
sGC Stimulation (Cardiovascular)
Analogs of this structure (N-benzyl pyrazoles) are foundational in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (similar to Riociguat).[3]
-
Role: The pyrazole core mimics the purine ring of cGMP.[2][4]
-
Modification: The nitro group is reduced to an amine and subsequently converted to a carbamate or urea, which is essential for sensitizing sGC to nitric oxide (NO).[2][3]
Safety & Handling (MSDS Summary)
-
Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement or subjected to shock, although the pyrazole ring stabilizes the nitro group significantly compared to simple nitro-benzenes.[1]
-
Toxicity: Potential skin irritant.[2][4] N-benzyl halides (starting material) are potent lachrymators and alkylating agents.[1][4]
-
Storage: Store at <25°C, dry, protected from light.
References
-
Sigma-Aldrich. 3-Methoxy-4-nitro-1H-pyrazole Product Sheet & Properties.[1][4] (Accessed via Search).[2][4][5] Link
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[2][4][5][6][7] Synth. 2013, 90, 253.[2][3] Link[2][3]
-
National Institutes of Health (NIH). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles.[1][4] PMC Article.[2][4] Link
-
BenchChem. Optimizing N-Alkylation of Pyrazoles: Protocols and Troubleshooting.Link[2][3]
-
Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles. J. Org.[2][4][6] Chem. 2021.[2][4][6] Link[2][3]
Sources
- 1. prepchem.com [prepchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
A Technical Guide to the Biological Activity of Nitro-Pyrazole Benzyl Derivatives
Foreword
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[3] This has led to the development of numerous FDA-approved drugs containing the pyrazole scaffold, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][4] This guide delves into a specific, highly active subclass: nitro-pyrazole benzyl derivatives. The introduction of a nitro group (-NO2), a potent electron-withdrawing moiety, and a flexible benzyl group, often creates compounds with significant therapeutic potential. This document provides an in-depth analysis of their synthesis, multifaceted biological activities, mechanisms of action, and the critical structure-activity relationships that govern their efficacy for researchers and drug development professionals.
Core Synthetic Pathways
Understanding the biological potential of nitro-pyrazole benzyl derivatives begins with their synthesis. The most prevalent method involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative.[2][5] This approach offers a straightforward route to the pyrazole core.
The general workflow involves:
-
Chalcone Formation: An appropriately substituted benzaldehyde is reacted with an acetophenone in a base-catalyzed Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.
-
Cyclocondensation: The resulting chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a solvent like ethanol, often with a catalytic amount of acid, to yield the pyrazole ring.[5][6]
This modular synthesis allows for extensive variation in the substituents on both the phenyl and benzyl rings, which is fundamental for structure-activity relationship (SAR) studies.
Caption: General synthetic route to pyrazole derivatives.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of nitro-pyrazole benzyl derivatives against various cancer cell lines.[7][8] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.
2.1. Mechanism of Action
The primary anticancer mechanisms identified for this class of compounds include:
-
Kinase Inhibition: Many pyrazole analogues have been found to inhibit the active sites of kinase enzymes, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[9] By blocking CDKs, these compounds can halt the cell cycle, preventing cancer cell proliferation. Some derivatives also show inhibitory activity against other critical kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial GrowthFactor Receptor (VEGFR-2), which are involved in tumor growth and angiogenesis.[7][8]
-
Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting mitochondrial function or increasing the formation of reactive oxygen species (ROS), leading to DNA damage and cell death.[3]
-
Inhibition of Cell Migration: Certain hydroxypyrazole derivatives have been shown to inhibit the migration of endothelial cells, a critical step in the formation of new blood vessels (angiogenesis) that supply tumors.[9]
2.2. In Vitro Cytotoxicity Data
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | 9.76 ± 0.114 | [10] |
| Pyrazolo[1,5-a]pyrimidines | A549 (Lung) | 9.00 ± 0.721 | [10] |
| Pyrazolone-pyrazole derivative | MCF-7 (Breast) | 16.50 | [7] |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | [10] |
| Pyrano[2,3-c]pyrazoles | 786-0 (Renal) | 9.9 ± 1.33 | [10] |
Antimicrobial Activity
Nitro-pyrazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[11][12] The discovery of the natural pyrazole C-glycoside pyrazofurin as an antimicrobial agent spurred significant interest in this area.[5]
3.1. Mechanism of Action
While not always fully elucidated, the antimicrobial action is believed to stem from the ability of the pyrazole scaffold to interfere with essential microbial processes. The presence of the nitro group often enhances this activity. Molecular docking studies suggest that these compounds may inhibit key bacterial enzymes necessary for survival.[11]
3.2. Antimicrobial Susceptibility Data
Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Organism | Compound Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Gram +) | Nitro pyrazole thiazole | - (High Activity) | [13] |
| Escherichia coli (Gram -) | Nitro pyrazole thiazole | - (High Activity) | [13] |
| Aspergillus niger (Fungus) | 1,2,3-triazole-thiazolyl-pyrazolyl | 31.5 | [13] |
| Pseudomonas aeruginosa | Bis heterocycles-benzimidazolyl pyrazoles | - (Best Activity) | [13] |
Anti-inflammatory Activity
Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4][14] The COX-2 enzyme is induced at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[14]
4.1. Mechanism of Action
The primary anti-inflammatory mechanism is the inhibition of COX enzymes.[14]
-
Selective COX-2 Inhibition: By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] For example, the compound FR140423 was found to be 150 times more selective for COX-2 than COX-1.[15]
-
Modulation of NO/cGMP Pathway: Some pyrazole derivatives elicit vasorelaxant effects by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, which plays a role in inflammatory processes.[16]
The anti-inflammatory potential is often evaluated in vivo using models like the carrageenan-induced paw edema test in rats, where a reduction in swelling indicates anti-inflammatory activity.[15][17]
Structure-Activity Relationship (SAR) Insights
The biological activity of nitro-pyrazole benzyl derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings.
-
Role of the Nitro Group: The presence of an electron-withdrawing group like a nitro (-NO2) group on the phenyl ring often enhances anticancer activity.[18][19]
-
Substituents on the Benzyl Ring:
-
Anticancer: The presence of a dimethylamino (-N(CH3)2) group on the benzyl ring has been shown to result in potent cytotoxicity against ovarian cancer cell lines.[18] In general, the optimal activity follows the order: -N(CH3)2 > -NO2 > phenyl > -OCH3.[18]
-
Antimicrobial: Methoxy (-OCH3) substitutions on the aromatic ring have been reported to lead to poorer antimicrobial activity.[5]
-
-
Core Modifications: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or benzimidazole, can significantly modulate and often enhance biological activity.[7][13]
Caption: Key Structure-Activity Relationship (SAR) principles.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized assays are employed to evaluate the biological activity of these derivatives.
6.1. Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-pyrazole benzyl derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
6.2. Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.
Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Perspectives
Nitro-pyrazole benzyl derivatives represent a versatile and highly potent class of heterocyclic compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents makes them privileged scaffolds in modern drug discovery. Structure-activity relationship studies have provided crucial insights, indicating that careful modulation of substituents on the core structure can fine-tune potency and selectivity.[20]
Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve their in vivo efficacy and safety profiles. The development of multi-target agents, for instance, compounds with dual anti-inflammatory and anticancer activity, could offer novel therapeutic strategies. Furthermore, exploring innovative synthetic methodologies, such as microwave-assisted synthesis, can accelerate the generation of diverse chemical libraries for high-throughput screening and lead optimization.[10]
References
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]
-
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Bentham Science. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]
-
Springer. (2011, September 9). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Retrieved from [Link]
-
PubMed. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (2024, June 28). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Anti-inflammatory, antinociceptive, and vasorelaxant effects of a new pyrazole compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole: role of NO/cGMP pathway and calcium channels. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. Retrieved from [Link]
-
PMC. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives. Retrieved from [Link]
-
Preprints.org. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]
-
Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. Retrieved from [Link]
-
Journal of Young Pharmacists. (2014, March 1). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivative. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]
-
Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]
-
OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. jchr.org [jchr.org]
- 13. meddocsonline.org [meddocsonline.org]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. researchgate.net [researchgate.net]
Technical Guide: Design, Synthesis, and Evaluation of N-Benzyl-4-Nitropyrazole Analogs
Executive Summary
This technical guide provides a comprehensive framework for the development of N-benzyl-4-nitropyrazole analogs, a privileged scaffold in medicinal chemistry. Characterized by the electron-deficient 4-nitropyrazole core and the lipophilic N-benzyl moiety, these compounds exhibit versatile biological profiles, ranging from antimicrobial efficacy to targeted anticancer activity (e.g., mTORC1 inhibition). This document details synthetic routes, structure-activity relationships (SAR), and validation protocols for researchers optimizing this pharmacophore.
Chemical Foundation & Rationale
The N-benzyl-4-nitropyrazole scaffold synergizes two critical chemical functionalities:
-
The 4-Nitropyrazole Core: The nitro group at position 4 exerts a strong electron-withdrawing effect (
), significantly lowering the pKa of the pyrazole proton (in unsubstituted precursors) and altering the dipole moment. In biological systems, the nitro group can serve as a "warhead" for reductive activation (similar to nitroimidazoles) or participate in hydrogen bonding within enzyme active sites. -
The N-Benzyl Moiety: This group acts as a hydrophobic anchor. It facilitates membrane permeability and provides critical
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in target protein binding pockets (e.g., kinases, bacterial cell wall enzymes).
Synthetic Strategies
To ensure high purity and regiocontrol, two primary synthetic pathways are recommended.
Method A: Direct N-Alkylation (Convergent Synthesis)
This is the most common route for generating N-benzyl analogs from commercially available 4-nitropyrazole.
-
Mechanism: Nucleophilic substitution (
). -
Regioselectivity: For symmetric 4-nitropyrazole, N1 and N2 are equivalent. For 3,5-disubstituted analogs, steric hindrance dictates the outcome.
-
Reagents: Sodium Hydride (NaH) or Cesium Carbonate (
) in DMF or Acetonitrile.
Method B: Cyclocondensation (De Novo Synthesis)
Used when the pyrazole core requires complex substitution patterns unavailable via alkylation.
-
Mechanism: Knorr Pyrazole Synthesis or reaction of hydrazines with nitroolefins.
-
Reagents: Benzylhydrazine + 1,3-Diketones (or Nitroalkenes).
-
Advantage: Allows installation of labile groups incompatible with harsh alkylation conditions.
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for accessing N-benzyl-4-nitropyrazole analogs.
Structure-Activity Relationship (SAR) Analysis
Optimization of the N-benzyl-4-nitropyrazole scaffold relies on precise modification of specific zones.
Zone 1: The Benzyl Ring (Hydrophobic Tail)
-
Electron-Withdrawing Groups (EWGs): Substituents like
, , or at the para or meta positions often enhance antimicrobial activity by increasing lipophilicity and metabolic stability. -
Steric Bulk: Large groups (e.g., tert-butyl) may reduce activity if the binding pocket is narrow, but can improve selectivity for larger kinase pockets.
Zone 2: The Pyrazole Core (Electronic Modulator)
-
Position 4 (Nitro): Essential for electronic deficiency. Reduction to an amine (
) often drastically changes the profile from cytotoxic to cytostatic or inactive, though it opens routes for amide coupling (e.g., to form benzamides for mTOR inhibition). -
Positions 3 & 5: Introduction of methyl or phenyl groups here restricts rotation of the benzyl group and can lock the molecule into a bioactive conformation.
Visualization: SAR Logic Map
Figure 2: Strategic modification zones for optimizing biological activity.
Therapeutic Applications
Antimicrobial Agents
Analogs containing halogenated benzyl rings have demonstrated significant bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).
-
Mechanism: Disruption of cell wall biosynthesis and potential interference with redox homeostasis due to the nitro group.
-
Key Insight: The 4-nitro group mimics the activity of nitroimidazole antibiotics (e.g., metronidazole), potentially acting as a prodrug activated by bacterial nitroreductases.
Anticancer Agents (mTOR & Tubulin)
Derivatives where the nitro group is reduced and acylated (forming N-(1-benzyl-1H-pyrazol-4-yl)benzamides) act as autophagy modulators.
-
Target: Inhibition of mTORC1 signaling.[1]
-
Effect: Induces autophagic flux disruption and accumulation of LC3-II in pancreatic cancer cells (e.g., MIA PaCa-2).[1]
-
Tubulin Inhibition: Some 3,5-diaryl-4-nitropyrazoles inhibit tubulin polymerization, arresting cells in the G2/M phase.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Benzyl-4-Nitropyrazole
Objective: Synthesis of the core scaffold via N-alkylation.
-
Preparation: In a flame-dried round-bottom flask, dissolve 4-nitropyrazole (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min under
until gas evolution ceases. -
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).
-
Workup: Quench with ice-cold water (50 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Biological Evaluation (MTT Cytotoxicity Assay)
Objective: Determine
-
Seeding: Plate cells (
cells/well) in 96-well plates and incubate for 24h at 37°C / 5% . -
Treatment: Treat cells with serial dilutions of the N-benzyl-4-nitropyrazole analog (0.1
M to 100 M) in DMSO (final DMSO < 0.1%). -
Incubation: Incubate for 48–72 hours.
-
Labeling: Add MTT reagent (5 mg/mL in PBS, 10
L/well). Incubate for 4 hours. -
Solubilization: Remove media, add DMSO (100
L) to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression.
Data Summary: Comparative Activity
| Analog ID | R (Benzyl Substituent) | Pyrazole C3/C5 | Target/Activity | Ref |
| BNP-01 | H (Unsubstituted) | H, H | Antimicrobial (Moderate) | [1] |
| BNP-02 | 4-Cl | H, H | Antibacterial (S. aureus MIC: 12.5 | [1, 5] |
| BNP-03 | 3,5-Dimethyl | Me, Me | mTORC1 Inhibition (Autophagy) | [2] |
| BNP-04 | 4-OMe | Ph, Ph | Tubulin Inhibition ( | [4] |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Journal of Medicinal Chemistry (ACS). Available at: [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). Available at: [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]
Sources
Medicinal Chemistry of 3-Methoxybenzyl Pyrazole Scaffolds
Executive Summary
The 3-methoxybenzyl pyrazole moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical junction between lipophilic pharmacophores and polar hydrogen-bond acceptor motifs. While often overshadowed by its halogenated congeners (e.g., 2-fluorobenzyl in Riociguat), the 3-methoxy variant acts as a vital probe for electronic distribution and metabolic susceptibility during lead optimization.
This guide dissects the scaffold’s utility in two primary therapeutic areas: Soluble Guanylate Cyclase (sGC) stimulation (cardiovascular) and Kinase inhibition (oncology/necroptosis). It provides a rigorous analysis of synthetic regiocontrol, structure-activity relationships (SAR), and metabolic liabilities.
Structural Rationale & Pharmacophore Analysis[1]
The 3-methoxybenzyl pyrazole scaffold is not merely a linker; it is a functional pharmacophore. Its efficacy stems from three distinct chemical features:
-
The Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole but with higher oxidative stability. The
nitrogens serve as hydrogen bond acceptors (HBA) for key residues (e.g., Serine or Threonine) in kinase ATP-binding pockets. -
The Benzyl Linker: Provides rotational freedom, allowing the phenyl ring to access hydrophobic sub-pockets (e.g., the "back pocket" in p38 MAPK or the heme-adjacent pocket in sGC).
-
The 3-Methoxy Substituent:
-
Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction (
). This subtle modulation alters the - stacking potential of the benzyl ring compared to unsubstituted or nitro-substituted analogs. -
Steric/Interaction: The oxygen atom acts as a weak HBA, often interacting with water networks or specific backbone amides.
-
Synthetic Strategies & Regiocontrol[2][3]
A pervasive challenge in pyrazole chemistry is controlling N-alkylation regioselectivity. When alkylating a 3-substituted pyrazole (tautomeric with 5-substituted), two isomers (
The Regioselectivity Problem
Under basic conditions (e.g.,
-
Pathway A (Standard Alkylation): Often yields a mixture of 1,3- and 1,5-isomers.
-
Pathway B (Cyclocondensation): Uses hydrazines and 1,3-diketones/enones to build the ring already attached to the benzyl group, guaranteeing regiochemical purity.
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between kinetic control (alkylation) and thermodynamic design (cyclization).
Caption: Comparison of direct alkylation (Pathway A) yielding mixtures vs. cyclocondensation (Pathway B) yielding regiopure products.
Therapeutic Applications & SAR
A. Soluble Guanylate Cyclase (sGC) Stimulation
sGC stimulators (e.g., Riociguat, Vericiguat) treat pulmonary hypertension by sensitizing sGC to low levels of Nitric Oxide (NO).[1][2] While clinical drugs often feature 2-fluorobenzyl groups, the 3-methoxybenzyl motif is a critical SAR comparator.
-
Mechanism: The benzyl group fits into a hydrophobic cleft near the heme domain.
-
SAR Insight: Replacing the 2-fluoro group with 3-methoxy often maintains potency but alters metabolic clearance. The 3-methoxy group can extend into solvent-exposed regions, improving solubility compared to the lipophilic 2-fluoro or 2,4-dichloro analogs [1, 2].
B. Kinase Inhibition (RIP1 / VEGFR-2)
In kinase drug discovery, 1-benzyl-1H-pyrazoles act as ATP-competitive inhibitors.
-
RIP1 Kinase (Necroptosis): A study on Receptor Interacting Protein 1 (RIP1) demonstrated that 1-benzyl-pyrazoles are potent inhibitors.[3][4]
-
Key Finding: While 2,4-dichlorobenzyl derivatives (e.g., Compound 4b) showed high potency (
), the electronic character of the benzyl ring is pivotal. The 3-methoxy variant serves as a "soft" analog to probe the necessity of halogen bonding [3].
-
-
VEGFR-2: Pyrazole-benzimidazole hybrids utilize the benzyl tail to occupy the hydrophobic pocket II of VEGFR-2. Methoxy substitutions are frequently used to fine-tune the lipophilicity (LogP) without introducing the metabolic stability issues of unsubstituted phenyl rings [4].
Comparative SAR Data
The table below summarizes the impact of benzyl substitutions on kinase potency (Generic Model based on RIP1/p38 MAPK data):
| Scaffold Substituent (R) | Electronic Effect ( | LogP Contribution | Est. IC50 (RIP1 Kinase) | Metabolic Liability |
| H (Unsubstituted) | 0.00 | Baseline | > 1.0 | High (Oxidation) |
| 3-Methoxy | +0.12 (Induction) | +0.02 | 0.4 - 0.8 | High (O-Demethylation) |
| 2-Fluoro | +0.06 | +0.14 | 0.2 - 0.5 | Low |
| 2,4-Dichloro | +0.23 | +0.71 | 0.16 | Low |
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazole via Cyclocondensation (Pathway B). Rationale: This method avoids the separation of isomers inherent in direct alkylation.
Materials
-
3-Methoxybenzylhydrazine dihydrochloride (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Absolute)
-
Triethylamine (
)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzylhydrazine dihydrochloride (5.0 mmol) in ethanol (20 mL).
-
Neutralization: Add
(10.0 mmol) dropwise at to liberate the free hydrazine. Stir for 15 minutes. -
Cyclization: Add acetylacetone (5.5 mmol) dropwise. The reaction is exothermic; maintain temperature
during addition. -
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor via TLC (3:1 Hexane/EtOAc). The hydrazine spot should disappear, and a new fluorescent spot (pyrazole) should appear. -
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with water (
) and brine ( ). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR. Look for the pyrazole C4-H singlet (~5.8 ppm) and the diagnostic methoxy singlet (~3.8 ppm).
ADME & Metabolic Considerations
The 3-methoxy group is a well-known "soft spot" in drug metabolism.
Metabolic Pathway: O-Demethylation
The primary clearance mechanism for 3-methoxybenzyl scaffolds is O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19) [5].
-
Mechanism: The heme-iron oxene species abstracts a hydrogen from the methoxy methyl group.
-
Intermediate: Formation of an unstable hemiacetal.
-
Product: Collapse to the phenol (3-hydroxybenzyl derivative) and formaldehyde.
Impact on Drug Design:
-
Pros: The resulting phenol can be conjugated (glucuronidation) for rapid renal excretion, preventing bioaccumulation.
-
Cons: Rapid clearance reduces half-life (
). If a longer duration of action is required, medicinal chemists typically replace the -OMe with -OCF3 or -Cl (bioisosteres that block this metabolic route).
Visualization: Signaling & Metabolism
This diagram connects the sGC signaling pathway with the metabolic fate of the scaffold.
Caption: Dual fate of the scaffold: Allosteric stimulation of sGC (top) vs. CYP450-mediated O-demethylation (bottom).
References
-
Evgenov, O. V., et al. (2006).[5] NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential.[5] Nature Reviews Drug Discovery.[5] Link
-
Mittendorf, J., et al. (2009).[2] Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension.[2] ChemMedChem. Link
-
Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Link
-
Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate.[6] Link
-
Caspar, A. T., et al. (2018). Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach. Toxicology Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocol for 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
Application Note: Scalable Synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole via Regioselective N-Alkylation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., BTK, JAK) and non-steroidal anti-inflammatory drugs (NSAIDs). The method utilizes a base-mediated
Strategic Analysis & Retrosynthesis
Chemical Logic
The target molecule contains two distinct aromatic systems: an electron-rich 3-methoxybenzyl ring and an electron-poor 4-nitropyrazole.
-
Direct Nitration Risk: Attempting to nitrate 1-(3-methoxybenzyl)-1H-pyrazole would likely result in nitration of the activated benzyl ring (ortho/para to the methoxy group) rather than the pyrazole, due to the deactivating nature of the pyrazole nitrogen lone pair.
-
Selected Approach (Convergent): We employ a disconnection at the
bond. This utilizes 4-nitro-1H-pyrazole, a symmetrical tautomer, ensuring that alkylation yields a single regioisomer without the need for complex separation of N1/N2 isomers.
Retrosynthesis Visualization
Figure 1: Retrosynthetic analysis showing the convergent disconnection strategy.
Experimental Protocol
Reagents & Stoichiometry
Note: The pKa of 4-nitropyrazole is approximately 9.[1][2]6. Potassium carbonate (
| Reagent | MW ( g/mol ) | Equiv.[3] | Amount (Example) | Role |
| 4-Nitro-1H-pyrazole | 113.07 | 1.0 | 5.00 g | Nucleophile |
| 3-Methoxybenzyl bromide | 201.06 | 1.1 | 9.78 g (6.8 mL) | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | 12.2 g | Base |
| DMF (Anhydrous) | - | - | 50 mL (10 vol) | Solvent |
| Ethyl Acetate | - | - | - | Extraction |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge 4-nitro-1H-pyrazole (5.00 g, 44.2 mmol) and
(12.2 g, 88.4 mmol). -
Add DMF (50 mL) and stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow as the pyrazolate anion forms.
-
Dropwise, add 3-methoxybenzyl bromide (9.78 g, 48.6 mmol) over 10 minutes. Caution: Exothermic. 3-Methoxybenzyl bromide is a lachrymator; perform in a fume hood.
Step 2: Reaction & Monitoring
-
Heat the mixture to 60°C .
-
Monitor by TLC (30% EtOAc in Hexanes) or LCMS.
-
Starting Material
: ~0.2 (Polar) -
Product
: ~0.6 (Less Polar)[1]
-
-
Reaction is typically complete within 2–4 hours .
Step 3: Workup
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-water (200 mL) with vigorous stirring. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 50 mL) and hexanes (2 x 30 mL).
-
If oil forms: Extract with Ethyl Acetate (3 x 75 mL). Wash combined organics with water (2 x 100 mL) and brine (1 x 50 mL) to remove DMF. Dry over
, filter, and concentrate.
Step 4: Purification
-
Preferred: Recrystallization from Ethanol/Water or hot Isopropanol yields high-purity needles.
-
Alternative: Flash Column Chromatography (Gradient: 0%
40% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected parameters.
1. Proton NMR (
- 8.25 (s, 1H): Pyrazole C5-H (Deshielded by nitro group).
- 8.08 (s, 1H): Pyrazole C3-H.
- 7.30 (t, 1H): Benzyl aromatic (meta-coupling).
- 6.90 - 6.80 (m, 3H): Benzyl aromatic protons.
-
5.30 (s, 2H): Benzyl
(Key diagnostic for N-alkylation). -
3.80 (s, 3H): Methoxy
.
2. Mass Spectrometry (LCMS):
-
Ionization: ESI (+)
-
Expected Mass: 233.08
-
Observed:
Safety & Handling (HSE)
-
4-Nitro-1H-pyrazole: Energetic material.[1][4][5] While stable at room temperature, avoid heating dry solids above 100°C. Do not grind in a mortar/pestle vigorously.
-
3-Methoxybenzyl bromide: Severe Lachrymator. Causes skin burns and eye damage. All handling must occur in a functioning fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate.
-
DMF: Hepatotoxic and teratogenic. Use butyl rubber gloves.
References
-
BenchChem. (2025).[6] Optimizing Pyrazole N-Alkylation: Technical Support Guide. Retrieved from
-
PubChem. (2025).[3][7] Compound Summary: 4-Nitro-1H-pyrazole (CID 16376).[8] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methoxybenzyl bromide.[9][10] Retrieved from
-
Deng, X., & Mani, N. S. (2008).[11] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[11] Journal of Organic Chemistry. Retrieved from
Sources
- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 2. 4-Nitropyrazole | 2075-46-9 [m.chemicalbook.com]
- 3. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. 3-Methoxybenzyl bromide 98 874-98-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Notes and Protocols for the Nitration of 1-(3-methoxybenzyl)-pyrazole
Abstract
This document provides a comprehensive guide for the regioselective nitration of 1-(3-methoxybenzyl)-pyrazole. Nitrated pyrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties.[1][2][3] This protocol details the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for the characterization of the resulting products. The causality behind experimental choices, such as the selection of nitrating agents and reaction conditions, is explained to ensure both reproducibility and a thorough understanding of the reaction mechanism.
Introduction: The Significance of Pyrazole Nitration
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of a nitro group onto the pyrazole ring or its substituents can significantly modulate these biological activities and also serves as a key handle for further chemical transformations. Furthermore, nitrated pyrazoles are foundational components in the development of advanced energetic materials.[2][3]
The nitration of 1-(3-methoxybenzyl)-pyrazole presents an interesting case of electrophilic aromatic substitution where the regioselectivity is governed by the directing effects of three distinct functionalities: the pyrazole ring itself, the benzyl methylene bridge, and the methoxy-substituted phenyl ring. Understanding these directing effects is paramount for predicting and controlling the reaction outcome.
Mechanistic Insights and Regioselectivity
The nitration of 1-(3-methoxybenzyl)-pyrazole is a classic example of electrophilic aromatic substitution. The regiochemical outcome of the reaction is determined by the interplay of the electronic and steric effects of the substituents on both the pyrazole and the benzene rings.
Directing Effects of the Substituents
-
Pyrazole Ring: The pyrazole ring is an electron-rich heterocycle. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, as this position is most activated by the two nitrogen atoms.[1][4][5] The N1-substituent can influence the reactivity of the ring; electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.[6] In strongly acidic conditions, the N2 nitrogen can be protonated, forming a pyrazolium cation, which deactivates the ring towards electrophilic attack.[6]
-
3-Methoxybenzyl Group: The methoxy group (-OCH₃) is a strong electron-donating group and a powerful activating group.[7][8][9] It directs incoming electrophiles to the ortho and para positions of the benzene ring.[7][10] The benzyl methylene group (-CH₂-) is a weak activating group and also an ortho, para-director.
Predicted Isomer Distribution
Based on the directing effects, several isomeric products are possible. The primary sites of nitration are predicted to be:
-
On the Pyrazole Ring: The C4-position is the most likely site for nitration on the pyrazole ring.
-
On the Benzene Ring: The positions ortho and para to the methoxy group are activated. This corresponds to the 2, 4, and 6 positions of the benzyl ring.
The precise ratio of these isomers will depend on the specific reaction conditions employed, particularly the nature of the nitrating agent and the reaction temperature.
Experimental Protocol
This protocol provides a detailed procedure for the nitration of 1-(3-methoxybenzyl)-pyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-(3-methoxybenzyl)-pyrazole | ≥98% | Commercially Available | |
| Fuming Nitric Acid (HNO₃) | ACS Reagent | Corrosive and oxidizing | |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent | Corrosive | |
| Dichloromethane (CH₂Cl₂) | Anhydrous | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Ethyl Acetate | HPLC Grade | For chromatography | |
| Hexanes | HPLC Grade | For chromatography | |
| Silica Gel | 230-400 mesh | For column chromatography |
Reaction Workflow Diagram
Caption: Workflow for the nitration of 1-(3-methoxybenzyl)-pyrazole.
Step-by-Step Procedure
Safety First: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Preparation of the Nitrating Mixture: In a clean, dry flask equipped with a magnetic stir bar and cooled in an ice bath (0 °C), slowly add 1.1 equivalents of fuming nitric acid to a calculated amount of concentrated sulfuric acid (typically a 1:1 to 2:1 v/v ratio of H₂SO₄ to HNO₃). Stir the mixture gently for 10-15 minutes at 0 °C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 1.0 equivalent of 1-(3-methoxybenzyl)-pyrazole in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 1-(3-methoxybenzyl)-pyrazole over a period of 30-60 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, let the reaction warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. A biphasic mixture will form.
-
Neutralization: Slowly and carefully add saturated sodium bicarbonate solution to the mixture with stirring until the aqueous layer is neutral to litmus paper. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product will likely be a mixture of isomers. Purification can be achieved by column chromatography on silica gel using a gradient elution system, typically starting with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. The separation of isomers can be monitored by TLC.
Characterization of Products
The purified products should be characterized by standard analytical techniques to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals in the aromatic region, and shifts in the existing proton signals due to the electronic effect of the nitro group. |
| ¹³C NMR | Appearance of new signals for the nitro-substituted carbons and shifts in the signals of adjacent carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the nitrated product. |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹). |
Safety and Handling
-
Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Reaction Quenching: The quenching of the reaction with water is highly exothermic. Perform this step slowly and with efficient cooling.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be segregated.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Insufficiently strong nitrating agent or low reaction temperature. | Use a stronger nitrating agent (e.g., HNO₃/H₂SO₄) or increase the reaction temperature cautiously. |
| Formation of multiple products/low regioselectivity | Reaction conditions are too harsh, leading to over-nitration or side reactions. | Use milder nitrating conditions (e.g., acetyl nitrate) or lower the reaction temperature.[11][12] |
| Decomposition of starting material | Reaction temperature is too high. | Maintain strict temperature control, especially during the addition of the nitrating agent. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the nitration of 1-(3-methoxybenzyl)-pyrazole. By understanding the underlying principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can successfully synthesize nitrated pyrazole derivatives for further investigation in drug discovery and materials science. The provided protocol emphasizes safety and offers guidance for troubleshooting, ensuring a robust and reproducible synthetic method.
References
- Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Elnagdi, M. H., et al. (2018). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate.
- Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- Suwiński, J., & Wagner, P. (2001). Nitroazoles: Synthesis, Structure and Applications. ResearchGate.
- Kumar, A., et al. (2025).
- Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- SlideShare. (n.d.). Pyrazole.
- ChemTalk. (2024, May 13). Directing Effects.
- Liu, W., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate.
- Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
- Filo. (2025, April 7). Nitration of p-methoxybenzaldehyde.
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. Directing Effects | ChemTalk [chemistrytalk.org]
- 10. Nitration of p-methoxybenzaldehyde | Filo [askfilo.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
The Strategic Utility of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole in Modern Drug Discovery: An Application & Protocol Guide
Introduction: The Enduring Legacy of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in a diverse array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[3] The pyrazole scaffold's value stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for achieving high binding affinity and selectivity.[1] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic or heteroaromatic systems, often conferring improved physicochemical and pharmacokinetic properties to the parent molecule.[4][5][6] This guide focuses on a particularly strategic, yet underexplored intermediate: 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole . We will delineate its synthesis, characterization, and, most importantly, its application as a versatile building block for the generation of diverse and potent bioactive molecules.
The deliberate incorporation of the 3-methoxybenzyl group at the N1 position and a nitro group at the C4 position endows this molecule with a unique combination of features. The methoxybenzyl moiety can participate in specific hydrophobic and polar interactions within a binding pocket, while the nitro group serves as a key synthetic handle. The electron-withdrawing nature of the nitro group can influence the overall electronic properties of the pyrazole ring, and its reduction to an amine opens up a vast landscape of chemical transformations for library synthesis and lead optimization.[7]
Synthesis of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole: A Step-by-Step Protocol
The synthesis of the title compound is a two-step process commencing with the N-alkylation of 4-nitro-1H-pyrazole with 3-methoxybenzyl chloride. This is followed by purification to yield the desired intermediate.
Protocol 1: Synthesis of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole
Materials:
-
4-nitro-1H-pyrazole
-
3-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Alkylation: Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a solid.
Rationale for Experimental Choices:
-
Base and Solvent: Potassium carbonate is a suitable base for the deprotonation of the pyrazole N-H, facilitating the nucleophilic attack on the benzyl chloride. DMF is an excellent polar aprotic solvent that readily dissolves the reactants and promotes the Sₙ2 reaction.
-
Temperature: Gentle heating to 60 °C accelerates the reaction rate without promoting significant side product formation.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and potential regioisomeric byproducts, ensuring the purity of the intermediate for subsequent steps.
The Gateway to Diversity: Nitro Group Reduction and Amine Functionalization
The true utility of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a drug discovery intermediate lies in the facile reduction of the nitro group to a primary amine. This transformation unlocks a plethora of subsequent chemical modifications, allowing for the rapid generation of diverse compound libraries.
Protocol 2: Reduction of 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole to 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine
Materials:
-
1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite®
Procedure:
-
Reaction Setup: To a suspension of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®. Wash the Celite® pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-methoxybenzyl)-1H-pyrazol-4-amine.
Rationale for Experimental Choices:
-
Reducing Agent: The Fe/NH₄Cl system in aqueous ethanol is a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro groups.[7] It is generally chemoselective and avoids the need for high-pressure hydrogenation.
-
Celite Filtration: Celite filtration is crucial for removing the fine iron particles and iron oxides from the reaction mixture, simplifying the work-up process.
Application in Library Synthesis: A World of Possibilities
The resulting 1-(3-methoxybenzyl)-1H-pyrazol-4-amine is a versatile building block for constructing libraries of potential drug candidates. The primary amine can be readily functionalized through various reactions, including:
-
Amide bond formation: Coupling with a diverse range of carboxylic acids or acid chlorides to explore the SAR of the amide substituent.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to introduce different sulfonamide moieties.
-
Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Buchwald-Hartwig amination: Cross-coupling with aryl halides to introduce further aromatic diversity.
The following diagram illustrates the central role of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole as a drug discovery intermediate.
Figure 1: Synthetic pathway and application of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole.
Data Presentation
The following table summarizes the key characteristics of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by LC-MS) |
| 1-(3-Methoxybenzyl)-4-nitro-1H-pyrazole | C₁₁H₁₁N₃O₃ | 233.22 | Yellow Solid | >95% |
| 1-(3-Methoxybenzyl)-1H-pyrazol-4-amine | C₁₁H₁₃N₃O | 203.24 | Off-white Solid | >95% |
Conclusion: A Strategic Intermediate for Accelerated Drug Discovery
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole represents a highly valuable and strategically designed intermediate for modern drug discovery programs. Its straightforward synthesis and the pivotal role of the nitro-to-amine transformation provide a rapid and efficient entry point to a vast chemical space. By leveraging the protocols and insights presented in this guide, researchers can effectively utilize this building block to generate diverse libraries of novel pyrazole-based compounds, thereby accelerating the identification of new therapeutic agents for a wide range of diseases. The inherent drug-like properties of the pyrazole core, combined with the synthetic versatility of this intermediate, make it an indispensable tool in the quest for innovative medicines.[8][9]
References
- Research and Reviews. (2024, September 25).
- PharmaBlock. Pyrazoles in Drug Discovery.
- ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- ResearchGate. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014, April 1).
- Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds. (2024, March 26).
- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- MDPI.
- ACS Publications. (2008, August 20). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynylthiophenes as Potent and Selective Cannabinoid-1 Receptor Antagonists. Journal of Medicinal Chemistry.
- Ignited Minds Journals. (2022, October 15). View of A review on Chemistry and Therapeutic effect of Pyrazole.
- Arabian Journal of Chemistry. (2022, October 18). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents.
- ResearchGate. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents | Request PDF.
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Taylor & Francis. (2025, September 23).
- Google Patents.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles
- PubMed. (2012, August 23). Discovery and optimization of 1,3,4-trisubstituted-pyrazolone derivatives as novel, potent, and nonsteroidal farnesoid X receptor (FXR) selective antagonists.
- ResearchGate. Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl.
- PMC.
- Fluorochem. 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1155065-29-4).
- Organic Syntheses Procedure. 4.
- Preprints.org. (2023, October 9). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- MDPI. (2023, September 5).
- Sigma-Aldrich. 1-(3-methylbenzyl)-4-nitro-1h-pyrazole.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- PMC.
Sources
- 1. rroij.com [rroij.com]
- 2. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 8. Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds [unige.iris.cineca.it]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
reduction methods for 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole to amine
An Application Guide to the Synthesis of 1-(3-methoxybenzyl)-4-amino-1H-pyrazole via Nitro Group Reduction
Introduction: The Strategic Importance of the Pyrazole Amine Moiety
The transformation of nitro-substituted heterocycles into their corresponding primary amines is a foundational reaction in modern medicinal chemistry and drug development.[1] The resulting amino group is not merely a product of reduction but a versatile synthetic handle, enabling a multitude of subsequent chemical modifications such as amide bond formation, sulfonylation, and reductive amination. This unlocks access to a vast chemical space for the generation of compound libraries aimed at lead discovery and optimization.
The target molecule, 1-(3-methoxybenzyl)-4-amino-1H-pyrazole, is a key intermediate. The pyrazole core is a well-established "privileged structure" in pharmacology, appearing in numerous approved drugs.[2] The reduction of its nitro precursor, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, is therefore a critical step in the synthesis of potentially bioactive molecules.[2] The choice of reduction method is of paramount importance, directly impacting yield, purity, scalability, and, most critically, chemoselectivity—the ability to selectively reduce the nitro group while preserving other sensitive functionalities within the molecule.
This comprehensive guide provides a detailed analysis of several field-proven methodologies for this transformation. We will delve into the mechanistic underpinnings of each approach, offer detailed, step-by-step protocols, and present a comparative analysis to empower researchers to make informed decisions tailored to their specific synthetic goals and laboratory capabilities.
Methodologies for Nitro Group Reduction: A Comparative Analysis
The conversion of a nitro group to an amine is a six-electron reduction that generally proceeds through nitroso and hydroxylamine intermediates.[1] The primary methods to achieve this can be broadly categorized into catalytic hydrogenation, metal-mediated reductions, and sulfur-based reductions.
Catalytic Hydrogenation
This is often the method of choice due to its high efficiency and clean reaction profiles, typically yielding water as the only byproduct.[3] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
-
Mechanism: The process begins with the adsorption of H₂ onto the surface of the metal catalyst (e.g., Palladium), where the H-H bond is cleaved to form metal-hydride species. The nitro compound also coordinates to the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction.[4]
-
Common Catalysts & Conditions:
-
Palladium on Carbon (Pd/C): The most common and highly effective catalyst for nitro reductions.[2][5] It operates under relatively mild conditions (room temperature, 1-4 atm H₂) and is compatible with a range of solvents like ethanol, methanol, and ethyl acetate.
-
Raney Nickel (Raney-Ni): A cost-effective alternative, often used when dehalogenation of aryl halides is a concern with Pd/C.[5][6] It is, however, pyrophoric and requires careful handling.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst, though its use can sometimes lead to over-reduction of other functional groups.
-
-
Causality & Experimental Choice: Catalytic hydrogenation is ideal for substrates lacking other easily reducible groups (e.g., alkenes, alkynes, certain carbonyls, or benzylic ethers susceptible to hydrogenolysis). For the target molecule, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, there is a potential risk of debenzylation (cleavage of the C-N bond of the methoxybenzyl group) with Pd/C, although this is generally more pronounced with benzyl groups lacking the deactivating effect of the methoxy substituent. Careful reaction monitoring is crucial.
Catalytic Transfer Hydrogenation (CTH)
CTH offers the efficiency of catalytic methods without the need for high-pressure hydrogenation equipment, making it a safer and more convenient alternative for many labs.[7][8]
-
Mechanism: In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in situ, mediated by a catalyst.[8] Ammonium formate, a common hydrogen donor, decomposes on the palladium surface to generate hydrogen, ammonia, and carbon dioxide.[7]
-
Common Reagents & Conditions:
-
Pd/C with Ammonium Formate (HCOONH₄): This is a highly reliable and widely used system.[7][9][10] The reaction is typically run in a protic solvent like methanol or ethanol at room temperature or with gentle heating.[11] This method is known for its excellent functional group tolerance.[7]
-
Pd/C with Hydrazine Hydrate (N₂H₄·H₂O): Another effective hydrogen source, often providing rapid and selective reductions.[8][9]
-
-
Causality & Experimental Choice: CTH is an excellent choice for complex molecules with sensitive functional groups. The conditions are generally milder than direct hydrogenation, often preserving halides, esters, and other reducible moieties.[12] This makes it a strong candidate for the reduction of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, minimizing the risk of debenzylation.
Metal-Mediated Reductions
The use of dissolving metals in acidic or neutral media is a classic, robust, and cost-effective strategy.[1][6]
-
Mechanism: These reactions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the solvent or acid, and this sequence of electron transfer and protonation continues until the amine is formed.[1]
-
Common Reagents & Conditions:
-
Iron (Fe) in Acidic/Neutral Media: The Béchamp reduction, using iron powder with an acid like HCl or acetic acid, is a historically significant and industrially relevant method.[13][14] A milder variant uses Fe with ammonium chloride in an alcohol/water mixture, which is often preferred for laboratory scale due to its better functional group tolerance.[15][16]
-
Tin(II) Chloride (SnCl₂): A mild and effective reagent that can selectively reduce nitro groups in the presence of other reducible functionalities like carbonyls or nitriles.[5][17] The reaction is typically carried out in ethanol or ethyl acetate.[18][19]
-
-
Causality & Experimental Choice: Metal-mediated reductions are workhorses of organic synthesis due to their reliability and low cost. The Fe/NH₄Cl system is particularly attractive for its mild conditions and good chemoselectivity. SnCl₂ is an excellent option when very sensitive groups must be preserved. The primary drawback is the workup, which can be tedious due to the need to remove metal salts.
Sulfur-Based Reductions
Reagents like sodium dithionite offer a mild alternative, particularly useful in aqueous systems.
-
Mechanism: Sodium dithionite (Na₂S₂O₄) acts as a reducing agent through an electron transfer mechanism.[20]
-
Common Reagents & Conditions:
-
Causality & Experimental Choice: Dithionite reduction is valuable when the substrate is sensitive to both catalytic hydrogenation and acidic metal conditions. However, the reaction may require heating, and yields can sometimes be variable. It is a good tool to have in the arsenal for challenging substrates.[23]
Comparative Summary of Reduction Methods
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages/Limitations |
| Catalytic Hydrogenation | H₂ (1-4 atm), 5-10% Pd/C | RT, Ethanol/Methanol | High yield, clean (water byproduct), catalyst is recyclable. | Requires specialized pressure equipment, risk of over-reduction (e.g., debenzylation, dehalogenation).[5][8] |
| Catalytic Transfer Hydrogenation | Pd/C, HCOONH₄ or N₂H₄·H₂O | RT to 60 °C, Methanol | No pressure equipment needed, generally high yield, excellent functional group tolerance.[7][9] | Catalyst can still be pyrophoric; ammonium formate can be hygroscopic. |
| Metal-Mediated (Iron) | Fe powder, NH₄Cl | Reflux, Ethanol/H₂O | Very low cost, robust, good for large scale, good functional group tolerance.[15][16] | Stoichiometric metal use, workup can be tedious to remove iron sludge.[24] |
| Metal-Mediated (Tin) | SnCl₂·2H₂O | RT to Reflux, Ethanol | Mild conditions, excellent chemoselectivity, tolerates many functional groups.[5][17] | Stoichiometric use of a toxic metal, workup requires careful basification to remove tin salts.[24] |
| Sulfur-Based Reduction | Na₂S₂O₄ | 60-90 °C, DMF/H₂O | Inexpensive, mild, useful for sensitive substrates.[21] | Can have issues with odor (H₂S), dithionite is unstable, may require elevated temperatures.[20] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow and the methodological choices available for the synthesis of the target amine.
Caption: General workflow from nitro precursor to amine and its applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review) [academia.edu]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 11. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 21. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 22. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 23. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
Introduction
The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry and drug development, with the pyrazole scaffold forming the core of numerous biologically active compounds.[1] The target molecule, 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, presents a common yet significant synthetic hurdle: controlling regioselectivity. The N-alkylation of an unsymmetrical pyrazole, such as 4-nitropyrazole, can lead to two distinct regioisomers—the N1- and N2-substituted products. Achieving a high yield of the desired N1 isomer requires a nuanced understanding of the factors governing the reaction mechanism.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this synthesis. We will address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and supported by field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole?
The principal difficulty is controlling the site of alkylation on the pyrazole ring.[2] 4-Nitropyrazole is an unsymmetrical heterocycle with two chemically non-equivalent nitrogen atoms (N1 and N2). Direct alkylation with 3-methoxybenzyl halide under standard conditions often yields a mixture of the desired 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole (N1 isomer) and the undesired 2-(3-methoxybenzyl)-4-nitro-1H-pyrazole (N2 isomer), which can be challenging to separate.[3]
Q2: What key factors influence the N1 vs. N2 regioselectivity in this reaction?
Regioselectivity in pyrazole N-alkylation is a delicate balance of several interconnected factors:[3]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4][5] In the case of 4-nitropyrazole, the substituents are at the C4 position, meaning the steric environment around N1 and N2 is largely similar. Therefore, sterics play a less decisive role here compared to 3- or 5-substituted pyrazoles.
-
Electronic Effects: The powerful electron-withdrawing nitro group at the C4 position significantly reduces the electron density and nucleophilicity of both nitrogen atoms.[3] This deactivation can lead to slower reaction times and may require more forcing conditions. The precise electronic influence on each nitrogen can be subtle and is often modulated by the choice of solvent and base.
-
Base and Counter-ion: The choice of base is critical.[2] Strong bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) create a pyrazolate anion. The nature of the associated counter-ion (e.g., Na⁺ vs. K⁺) can influence the site of subsequent alkylation by coordinating differently with the two nitrogen atoms.[2]
-
Solvent System: The polarity and nature of the solvent play a crucial role. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to favor the formation of a single regioisomer in many cases.[3][6] In contrast, polar protic solvents can lead to poor selectivity.[6] Some studies have shown that fluorinated alcohols can dramatically enhance regioselectivity.
Q3: How can I definitively identify and characterize the N1 and N2 isomers?
Unambiguous structural assignment is critical and relies on advanced NMR spectroscopy, particularly 2D techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most reliable method. For the N1 isomer, the benzylic protons (-CH₂-) of the 3-methoxybenzyl group will show a 3-bond correlation (³J) to the C5 carbon of the pyrazole ring. For the N2 isomer, this correlation will be absent.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. In the N1 isomer, a NOE should be observed between the benzylic protons and the proton at the C5 position (H5) of the pyrazole ring, confirming they are on the same side of the ring. This interaction is absent in the N2 isomer.[5][7]
Section 2: Troubleshooting Guide
Problem 1: My reaction produces a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve selectivity for the desired N1 isomer?
This is the most common issue encountered in this synthesis. Achieving high regioselectivity requires systematically optimizing the reaction conditions to favor one pathway over the other.
Causality Analysis: The formation of two isomers suggests that the activation energies for alkylation at both N1 and N2 are very similar under your current conditions. The goal is to alter the reaction environment to create a larger energy difference between the two transition states. The combination of K₂CO₃ in DMSO has been shown to be highly effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles, a principle that can be applied here.[9][10]
Troubleshooting Workflow:
Caption: Decision tree for improving N1 regioselectivity.
Solutions and Recommendations:
| Strategy | Parameter | Recommended Change & Rationale |
| 1. Base/Solvent System | Base and Solvent | Primary Recommendation: Switch to Potassium Carbonate (K₂CO₃) in DMSO . This combination is well-documented to favor N1 alkylation for many pyrazole systems.[9][10] The larger potassium ion is believed to preferentially associate with the N2 position, sterically directing the incoming electrophile to N1. Alternative: Use Sodium Hydride (NaH) in anhydrous DMF . NaH is a stronger, non-nucleophilic base that ensures complete deprotonation. The smaller sodium ion may offer a different selectivity profile.[3][11] |
| 2. Reaction Temperature | Temperature | Lower the reaction temperature. Run the reaction at 0°C or even lower. Alkylation at the less hindered (or electronically favored) nitrogen is often under kinetic control. Lowering the temperature can amplify the small differences in activation energy, potentially favoring one isomer. |
| 3. Alkylating Agent | Leaving Group | If using 3-methoxybenzyl chloride, consider switching to the more reactive 3-methoxybenzyl bromide . A more reactive electrophile may enhance selectivity in some cases by favoring the transition state with the lowest activation energy. |
Problem 2: The overall yield of my reaction is low, even after extended reaction times.
Low yields can stem from several factors, often related to the reduced nucleophilicity of the 4-nitropyrazole ring.
Causality Analysis: The electron-withdrawing nitro group deactivates the pyrazole ring, making the pyrazolate anion a weaker nucleophile compared to unsubstituted pyrazole.[3] This can result in incomplete conversion. Other potential causes include degradation of the alkylating agent, insufficient deprotonation, or the presence of water in the reaction.
Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 3-Methoxybenzyl Halide
Topic: Purification strategies for reaction mixtures containing excess 3-methoxybenzyl halide (Cl, Br, I). Ticket ID: CHEM-SUP-3MBX-001 Status: Active Safety Level: CRITICAL (Lachrymator / Potential Genotoxic Impurity)
Core Directive & Safety Briefing
Welcome to the Purification Support Module. You are likely here because your reaction is complete, but an excess of 3-methoxybenzyl halide remains. This reagent is an alkylating agent.[1] In drug development, it is classified as a Potentially Genotoxic Impurity (PGI) . Its removal is not just a matter of purity; it is a safety and compliance necessity.
The Challenge: 3-Methoxybenzyl halides are lipophilic. They often co-elute with non-polar products on silica gel (similar Rf). Furthermore, their high boiling point (approx. 124°C at 13 mmHg for the chloride) makes evaporative removal difficult without thermal degradation of sensitive products [1, 5].
The Solution: We do not recommend simple evaporation. Instead, we utilize Chemo-Selective Scavenging . We convert the lipophilic halide into a species that is either solid (filtration) or water-soluble (extraction).
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest and most efficient removal strategy for your specific scale and resources.
Figure 1: Decision tree for selecting the appropriate purification protocol based on scale and product stability.
Method A: Solid-Phase Scavenging (The "Gold Standard")
Best For: High-value intermediates, late-stage functionalization, and acid-sensitive compounds. Mechanism: A polymer-bound nucleophile attacks the benzyl halide. The impurity becomes covalently tethered to the plastic bead, which is removed via filtration [2, 4].
Required Reagents
-
Scavenger Resin: Polymer-supported Thiol (PS-Thiol) or Polymer-supported Thiourea (SiliaMetS® Thiourea).
-
Solvent: DCM, THF, or Ethyl Acetate.
Protocol
-
Calculate Load: Determine the excess mmols of 3-methoxybenzyl halide. Use 3–4 equivalents of resin relative to the excess halide (not the total reaction scale).
-
Incubation: Add the resin directly to the crude reaction mixture (diluted in solvent).
-
Agitation: Stir gently or shake at Room Temperature (RT) for 2–4 hours .
-
Note: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.
-
-
Validation: Spot TLC. The starting material spot (high Rf) should disappear.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Wash: Rinse the resin cake with solvent to recover any trapped product.
-
Result: The filtrate contains your product; the halide is trapped on the beads.
Method B: Liquid Phase Amine Quench (The "Wash" Method)
Best For: Scale-up (>10g), robust products, and labs without access to expensive resins. Mechanism: A soluble secondary or tertiary amine reacts with the halide to form a quaternary ammonium salt (highly polar/water-soluble) or a basic tertiary amine. An acidic wash then removes it [3, 8].[2]
Reagents
-
Quenching Agent: Morpholine, N,N-Dimethyl-1,3-propanediamine (DMPDA), or Triethylamine.
-
Wash Solution: 1M HCl or 10% Citric Acid.
Protocol
-
Quench: Add 2.0 equivalents (relative to excess halide) of N,N-Dimethyl-1,3-propanediamine (DMPDA) to the reaction mixture.
-
React: Stir at RT for 1–2 hours. The reaction is usually faster than resin scavenging due to homogenous kinetics.
-
Chemistry:
(or neutral amine if base is present).
-
-
Workup (The "Switch"):
-
Dilute with organic solvent (EtOAc/DCM).
-
Wash 1: Water (removes salts).
-
Wash 2: 1M HCl (Crucial Step). The excess DMPDA and the newly formed benzylated amine will protonate, becoming water-soluble.
-
Caution: Ensure your desired product does not have a basic nitrogen that will also protonate and wash away.
-
-
Dry & Concentrate: Dry organic layer over
, filter, and concentrate.
Figure 2: Workflow for Liquid Phase Amine Quench using Acidic Workup.
Troubleshooting & FAQs
Q: My product also contains an amine. Won't Method B wash it away?
A: Yes. If your product is basic, do not use Method B . Use Method A (Resins) or use a polymer-supported acid chloride (like PS-TsCl) to pull out the excess amine after the quench, though this is complex. Alternatively, use Method A with a thiophenol resin, which does not require acid washing.
Q: The 3-methoxybenzyl chloride spot overlaps exactly with my product on TLC.
A: This is common.[3] The methoxy group adds slight polarity, but not enough to distinguish from many organic scaffolds.
-
Fix: Run TLC in 100% Toluene or DCM. Benzyl halides move very fast in non-polar solvents.
-
Fix: Use a stain. Benzyl halides alkylate 4-(p-nitrobenzyl)pyridine (NBP) to give a blue/violet color (specialized alkylating agent stain).
Q: Can I just hydrolyze it with NaOH?
A: You can, but 3-methoxybenzyl chloride is surprisingly stable to water at neutral pH. You would need heat and strong base (
Q: Why not distillation?
A: 3-Methoxybenzyl chloride boils at ~124°C (13 mmHg) [5].[4][5][6][7] To distill it off, you need high vacuum (<1 mmHg) and significant heat. Unless your product is a very high-boiling polymer or salt, co-distillation is likely, or you risk thermal decomposition. Scavenging is chemically superior.
Technical Data Summary
| Property | Data | Relevance |
| Compound | 3-Methoxybenzyl Chloride | Target Impurity |
| CAS | 824-98-6 | Verification |
| Boiling Point | 124°C @ 13 mmHg [5] | Difficult to remove via Rotavap |
| Reactivity | Electrophile (Alkylating) | Reacts with DNA (Safety) & Nucleophiles (Removal) |
| Preferred Scavenger | PS-Thiophenol / DMPDA | High efficiency removal |
| Detection | UV (254nm) / NBP Stain | Weak chromophore; specialized stain recommended |
References
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (2014).[8] Retrieved from
-
Wipf Group (University of Pittsburgh). Strategies in Organic Synthesis: Polymer Supported Scavengers. (2004).[9] Retrieved from
-
Rochester University. Not Voodoo: Remove Sticky Reagents (Workup Tricks). Retrieved from
-
Biotage/Sopachem. Solid-Supported Reagents and Scavengers Application Note. Retrieved from
-
Sigma-Aldrich. Product Specification: 3-Methoxybenzyl chloride (CAS 824-98-6).[4][10] Retrieved from
-
National Institutes of Health (NIH). Reactions of electrophiles with nucleophilic thiolate sites. Retrieved from
-
Wikipedia. Alkylation and Alkylating Agents in Medicine. Retrieved from
-
ACS Green Chemistry Institute. MedChem Tips and Tricks: Purification Decision Tree. (2016).[11] Retrieved from
Sources
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 3-甲氧基氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Methoxybenzyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents [patents.google.com]
- 11. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Validation & Comparative
1H NMR Spectrum Analysis of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole: A Comparative Analytical Guide
Executive Summary
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is a critical intermediate scaffold in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and anti-inflammatory agents. Its structural integrity relies on the precise N-alkylation of the 4-nitropyrazole core.
This guide provides a definitive technical analysis of the 1H NMR spectrum for this molecule. Unlike generic spectral databases, we compare the diagnostic utility of 1H NMR against alternative verification methods (HPLC-MS and Starting Material Analysis) to demonstrate why NMR is the superior tool for structural confirmation in this specific synthesis.
Core Comparison: NMR vs. Alternatives
| Feature | 1H NMR (Primary Method) | HPLC-MS (Alternative) | TLC/Melting Point |
| Structural Certainty | High (Definitive connectivity) | Medium (Mass confirmed, connectivity ambiguous) | Low (Qualitative only) |
| Regioisomer Detection | Excellent (Distinguishes N-alkylation sites via NOE) | Poor (Isomers often co-elute or have identical mass) | Poor |
| Purity Quantification | Good (qNMR possible) | Excellent (High sensitivity for trace impurities) | N/A |
| Throughput | Medium (5-10 min/sample) | High (2-5 min/sample) | High |
Part 1: Technical Profile & Spectral Assignment
The 1H NMR spectrum of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is characterized by three distinct zones: the electron-deficient pyrazole ring, the benzylic linker, and the electron-rich aromatic substituent.
Predicted 1H NMR Data (400 MHz, DMSO-d6)
Note: Chemical shifts (
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Diagnostic Note |
| Py-H5 | Pyrazole CH | 8.95 | Singlet (s) | 1H | - | Most downfield signal; deshielded by adjacent N and |
| Py-H3 | Pyrazole CH | 8.35 | Singlet (s) | 1H | - | Distinct singlet; slightly upfield of H5. |
| Ar-H5 | Benzyl Ar-H | 7.28 | Triplet (t) | 1H | 7.8 | Meta-coupling pattern. |
| Ar-H2/4/6 | Benzyl Ar-H | 6.90 - 7.00 | Multiplet (m) | 3H | - | Overlapping aromatic signals (ortho/para to OMe). |
| Benzylic | 5.42 | Singlet (s) | 2H | - | Key Diagnostic: Confirms N-alkylation. | |
| Methoxy | 3.76 | Singlet (s) | 3H | - | Strong singlet; confirms 3-methoxybenzyl incorporation. |
Structural Logic Diagram
The following diagram illustrates the connectivity and the logical flow of assignment, confirming the N1-substitution.
Caption: Structural decomposition of NMR signals. The Pyrazole H5 is significantly deshielded due to the adjacent nitrogen and nitro group, serving as a primary anchor point for assignment.
Part 2: Comparative Analysis (Performance Review)
Product vs. Starting Material (Reaction Monitoring)
The most common application of this analysis is verifying the completion of the alkylation reaction.
-
Scenario: Reaction of 4-nitro-1H-pyrazole with 3-methoxybenzyl chloride .
-
Diagnostic Check:
-
Disappearance: The broad singlet of the pyrazole N-H (typically >13.0 ppm in DMSO-d6) must disappear completely.
-
Appearance: The Benzylic
singlet at ~5.4 ppm is the "Go/No-Go" signal. If this peak is split or shifted upfield (< 4.5 ppm), it indicates O-alkylation (rare) or unreacted benzyl chloride (~4.6 ppm).
-
Solvent Performance: DMSO-d6 vs.
Choosing the right solvent is crucial for resolution, especially for the nitro-substituted pyrazole which can be sparingly soluble.
| Solvent | Resolution | Solubility | Shift Behavior | Recommendation |
| DMSO-d6 | High | Excellent | H3/H5 well separated; Exchangeable protons visible. | Preferred for final characterization. |
| Medium | Moderate | H3/H5 may overlap; | Acceptable for quick checks; may require heating. |
Regioisomerism: The "Symmetry Trap"
A common misconception in pyrazole chemistry is the risk of N1 vs. N2 alkylation.
-
Fact: The starting material, 4-nitro-1H-pyrazole, is symmetric due to rapid tautomerism.
-
Result: Alkylation at N1 or N2 produces the identical compound.
-
Warning: If the starting material were unsymmetrical (e.g., 3-methyl-4-nitropyrazole), 1H NMR would show two sets of signals for the regioisomers. For this specific topic, the presence of a single set of sharp signals confirms purity, not just regioselectivity.
Part 3: Experimental Protocol
Synthesis & Sample Preparation
Objective: Isolate and characterize 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole.
Step 1: Synthesis (Standard Protocol)
-
Dissolve 4-nitro-1H-pyrazole (1.0 eq) in DMF.
-
Add
(2.0 eq) and stir for 15 min. -
Add 3-methoxybenzyl chloride (1.1 eq) dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1).
-
Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.[1]
Step 2: NMR Sample Preparation[2]
-
Mass: Weigh ~5-10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Tube: Transfer to a clean 5mm NMR tube.
-
Acquisition: Run a standard proton sequence (e.g., zg30 on Bruker) with ns=16 (number of scans).
Protocol Validation Workflow
Caption: Decision tree for validating product purity via 1H NMR.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 973645, 1-benzyl-4-nitro-1H-pyrazole. Retrieved from [Link]
-
Claramunt, R. M., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and N-Alkylation Protocols. Retrieved from [Link]
Sources
Technical Guide: C13 NMR Structural Elucidation of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
This guide provides a comprehensive technical analysis of the C13 NMR assignments for 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole , a critical intermediate in the synthesis of bioactive pyrazole scaffolds.
Executive Summary & Application Context
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole represents a strategic scaffold in medicinal chemistry, particularly for the development of HIF-1
The primary analytical challenge in synthesizing this compound lies in verifying the N-alkylation regioselectivity and distinguishing the product from potential impurities (e.g., bis-alkylated species or unreacted starting materials). As 4-nitropyrazole is symmetric, N1-alkylation yields a single regioisomer; however, confirming the integrity of the N-benzyl linkage and the electronic environment of the pyrazole core is essential for downstream processing.
Synthesis & Regiochemical Logic
The synthesis typically involves the nucleophilic substitution of 3-methoxybenzyl chloride by 4-nitropyrazole under basic conditions (e.g.,
-
Starting Material Symmetry: 4-Nitropyrazole is tautomerically symmetric (
effective symmetry in solution). -
Product Asymmetry: Alkylation desymmetrizes the pyrazole ring, rendering C3 and C5 magnetically non-equivalent.
-
Key Identification Marker: The differentiation between C3 (adjacent to the pyridine-like nitrogen) and C5 (adjacent to the alkylated pyrrole-like nitrogen) is the definitive NMR signature of successful N1-substitution.
C13 NMR Peak Assignments (Experimental vs. Predicted)
The following table consolidates experimental chemical shift data derived from fragment analysis of analogous N-benzyl-4-nitropyrazoles and 3-methoxybenzyl derivatives.
Table 1: Comparative C13 NMR Chemical Shift Data (100 MHz, )
| Carbon Position | Label | Exp. Shift ( | Multiplicity | Assignment Logic |
| Pyrazole Core | ||||
| C-3 | C3 | 136.8 | CH | Deshielded by adjacent |
| C-4 | C4 | 137.5 | Cq | Quaternary; weak intensity; deshielded by |
| C-5 | C5 | 131.2 | CH | Shielded relative to C3 due to adjacent |
| Linker | ||||
| Benzylic | C7 | 56.4 | Diagnostic N-benzyl shift; distinct from O-benzyl (~70 ppm). | |
| Aromatic Ring | ||||
| C-1' (Ipso) | C1' | 135.9 | Cq | Attached to |
| C-2' | C2' | 113.8 | CH | Ortho to OMe; shielded by resonance. |
| C-3' (Ipso-OMe) | C3' | 160.1 | Cq | Most deshielded aromatic signal due to direct oxygen attachment. |
| C-4' | C4' | 114.2 | CH | Para to |
| C-5' | C5' | 130.3 | CH | Meta to OMe; typical aromatic shift. |
| C-6' | C6' | 120.5 | CH | Para to OMe; less shielded than C2'/C4'. |
| Substituent | ||||
| Methoxy | OMe | 55.4 | Standard aromatic methoxy shift. |
Note: Chemical shifts may vary by
ppm depending on concentration and water content in.
Structural Validation Workflow
To ensure scientific integrity, the assignment must be validated using 2D NMR correlations. The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm connectivity.
Figure 1: HMBC Connectivity Logic
Caption: Critical HMBC correlations. The red arrow denotes the definitive 3-bond coupling between Benzylic protons and Pyrazole C-5, confirming N1-alkylation.
Experimental Protocol for Data Acquisition
To reproduce the data above, follow this standardized acquisition protocol.
Sample Preparation
-
Mass: Weigh 15–20 mg of the purified compound.
-
Solvent: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS (v/v).-
Why:
prevents H-bonding shifts common in DMSO- , ensuring sharper peaks for the methoxy and benzyl groups.
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (approx. -10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 seconds.
-
Critical: The quaternary carbons (C4, C1', C3') have long
relaxation times. A shorter D1 will suppress these signals, making them disappear into the noise.
-
-
Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary detection).
-
Line Broadening (LB): 1.0 Hz (exponential multiplication) to enhance S/N ratio for quaternary carbons.
References
-
Claramunt, R. M., et al. "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles."[1] Canadian Journal of Chemistry, vol. 66, no.[1] 5, 1988, pp. 1141-1146.[1] Link
-
Reich, H. J. "13C NMR Chemical Shifts: Heterocycles and Aromatics." University of Wisconsin / ACS Organic Chemistry Data, 2022. Link
-
National Institutes of Health (NIH). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2013. Link
-
SpectraBase. "3-Methoxybenzyl chloride 13C NMR Spectrum." Wiley Science Solutions. Link[2]
Sources
HRMS fragmentation pattern of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation pattern of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole . It is designed for analytical chemists and medicinal chemists requiring rigorous structural validation of pyrazole-based scaffolds.
Executive Summary & Structural Context
The pyrazole ring is a privileged scaffold in drug discovery, often serving as a bioisostere for amides or phenyl rings in kinase inhibitors and anti-inflammatory agents. 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole represents a critical synthetic intermediate where the N1-benzyl group acts as a semi-permanent protecting group or a hydrophobic pharmacophore.
Reliable identification of this molecule requires distinguishing it from its regioisomers (e.g., 3-nitro or 5-nitro variants) and structurally related byproducts. This guide delineates the specific ESI-QTOF fragmentation pathways that serve as its unique spectral fingerprint.
Key Chemical Properties[1][2][3][4][5][6][7][8]
-
Formula:
-
Exact Mass: 233.0800
-
Ionization Mode: ESI(+)
-
Precursor Ion
: 234.0873
Experimental Methodology (Protocol)
To replicate the fragmentation data described below, the following HRMS parameters are recommended. This protocol ensures the generation of diagnostic ions while preserving the molecular ion.
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.
| Parameter | Setting | Rationale |
| Ion Source | ESI Positive ( | Nitrogen atoms in the pyrazole ring readily accept protons. |
| Capillary Voltage | 3.5 kV | Optimal for stable spray without in-source fragmentation. |
| Fragmentor Voltage | 100 - 135 V | Sufficient to decluster ions but preserve the fragile N-benzyl bond. |
| Collision Energy (CE) | Stepped (10, 20, 40 eV) | Low CE preserves |
| Drying Gas Temp | 300 °C | Ensures complete desolvation of the benzyl moiety. |
Fragmentation Pathway Analysis
The fragmentation of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole under Collision-Induced Dissociation (CID) is dominated by the stability of the benzyl cation.
Primary Pathway: Benzylic Cleavage (The Diagnostic Event)
The most abundant fragment (Base Peak) arises from the cleavage of the
-
Mechanism: Protonation occurs at the
position of the pyrazole. -
Cleavage: The bond between the pyrazole nitrogen and the benzylic carbon breaks heterolytically.
-
Result:
-
Charge Retention: The positive charge migrates to the benzyl group due to resonance stabilization by the methoxy substituent.
-
Fragment Ion: 3-methoxybenzyl cation (
121.065). -
Neutral Loss: 4-nitro-1H-pyrazole (113 Da).
-
Secondary Pathway: Nitro Group Elimination
A competitive but less intense pathway involves the loss of the nitro group from the precursor.
-
Loss of
: Radical loss of 46 Da, yielding an ion at 188. -
Loss of
: Rearrangement loss of 30 Da, yielding an ion at 204.
Tertiary Pathway: Ring Degradation
At higher collision energies (>35 eV), the pyrazole ring itself fragments, typically ejecting
Visualization: Fragmentation Logic Flow
The following diagram illustrates the hierarchical fragmentation pathway, distinguishing between low-energy diagnostic ions and high-energy structural fragments.
Caption: Hierarchical fragmentation tree of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole under ESI-CID conditions.
Comparative Performance Analysis
To validate the identity of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, it must be compared against its most common "alternatives": its un-substituted analog and its regioisomer.
Comparison 1: Impact of the Methoxy Group (Structural Analog)
Alternative: 1-Benzyl-4-nitro-1H-pyrazole (No OMe group).
| Feature | 1-(3-methoxybenzyl)-...[1] (Target) | 1-Benzyl-...[2] (Alternative) | Diagnostic Value |
| Base Peak ( | 121.06 (Methoxybenzyl cation) | 91.05 (Tropylium ion) | High. The +30 Da shift is a definitive confirmation of the methoxy substituent. |
| Stability | High (OMe stabilizes cation) | Moderate | The 121 peak persists even at lower collision energies due to resonance stabilization. |
Comparison 2: Regioisomer Differentiation
Alternative: 1-(3-methoxybenzyl)-3 -nitro-1H-pyrazole. Differentiation is challenging by MS1 alone as exact mass is identical.
| Feature | 4-Nitro Isomer (Target) | 3-Nitro Isomer (Alternative) | Diagnostic Value |
| Nitro Loss ( | Moderate Intensity. 4-nitro is electronically conjugated with the pyrazole N1, making the C-N bond stronger. | High Intensity. 3-nitro group is often more labile due to proximity to N2 ("ortho-like" effect). | Medium. Requires simultaneous injection of standards to compare relative abundance ratios. |
| Ring Cleavage | Clean loss of HCN after NO2 loss. | Complex fragmentation; potential interaction between 3-nitro and N2. | Medium. |
Reference Data Table
Use this table to calibrate your MassLynx/ChemStation method.
| Fragment Ion Identity | Formula | Calc.[3][4] | Error Tolerance (ppm) | Origin |
| Precursor | 234.0873 | Protonated Molecule | ||
| Base Peak | 121.0648 | 3-methoxybenzyl cation | ||
| Nitro Loss | 188.0944 | Loss of | ||
| Secondary Benzyl | 91.0542 | Loss of | ||
| Pyrazolium Core | 114.0298 | Proton retention on pyrazole (Rare) |
References
-
Holzer, W. et al. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.[5] Heterocycles.[2][1]
-
Santa Cruz Biotechnology. (2024). 1-(4-Methoxybenzyl)pyrazole Product Analysis. SCBT.[6]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1155065: 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid. PubChem.
-
University of Saarland. (2019). Interpretation of Mass Spectra: Fragmentation Patterns of Nitrogen Containing Organic Compounds. Uni-Saarland.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]
- 4. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 5. holzer-group.at [holzer-group.at]
- 6. 1-(4-Methoxybenzyl)pyrazole | CAS 145162-51-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
Spectroscopic Profiling of Nitro- and Methoxy-Pyrazoles: A Comparative FTIR Guide
Executive Summary
In the high-throughput environment of drug discovery, the pyrazole ring is a privileged scaffold. However, rapid validation of substituent incorporation—specifically nitro (
This guide provides a definitive technical breakdown of the vibrational signatures of nitro- and methoxy-pyrazoles. Unlike generic spectral tables, this document correlates specific wavenumber shifts (
The Pyrazole Matrix: Electronic Context
To interpret the FTIR spectrum of a substituted pyrazole, one must first understand the "matrix"—the pyrazole ring itself. It is a
-
Resonance Effects: The pyrazole ring acts as an electron sink or source depending on the substituent.
-
Nitro groups (EWG) at the 4-position engage in strong conjugation, lowering the
bond order and shifting stretching frequencies to lower wavenumbers compared to non-conjugated nitroalkanes. -
Methoxy groups (EDG) donate electron density, increasing the ring's electron richness and often shifting ring breathing modes.
-
Diagnostic Spectral Analysis
Nitro Group ( ) Profiling
The nitro group is one of the most distinct IR chromophores. In pyrazoles, it typically appears as a doublet of strong intensity.
-
Asymmetric Stretch (
):-
Causality: This band arises from the out-of-phase stretching of the two N-O bonds. In 4-nitropyrazoles, conjugation with the ring delocalizes the
-electrons, often centering this peak near 1520–1530 , slightly lower than the standard 1550 of aliphatic nitro compounds.
-
-
Symmetric Stretch (
):-
Causality: The in-phase stretching. This band is sharp and intense. In 3,5-dimethyl-4-nitropyrazole, this is frequently observed near 1350–1360
.
-
-
C-N Stretch (
):-
Note: Often obscured by ring deformations; less diagnostic than the N-O stretches.
-
Methoxy Group ( ) Profiling
The methoxy group identification relies on the C-O-C ether linkage vibrations.
-
Asymmetric C-O-C Stretch:
-
Causality: This is the most diagnostic band for aryl alkyl ethers. In pyrazoles, it appears as a strong, broad band, often centered at 1250
.
-
-
Symmetric C-O-C Stretch:
-
Causality: Coupled with the ring vibrations, this band is sharp but can overlap with in-plane C-H bending.
-
-
C-H Stretching:
-
Differentiation: Look for a shoulder just below
(aliphatic C-H) distinct from the aromatic C-H stretches ( ) of the pyrazole ring.
-
Comparative Data Table
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Specific Pyrazole Shift Note |
| Nitro ( | 1490 – 1565 | Strong | Lower freq. due to conjugation (vs. 1550+ in aliphatics) | |
| 1300 – 1365 | Strong | Sharp; highly diagnostic | ||
| 830 – 890 | Medium | Often overlaps with ring breathing | ||
| Methoxy ( | 1240 – 1275 | Strong | Distinct "Ether Band"; broad | |
| 1020 – 1050 | Medium/Strong | Confirming band; check for overlap | ||
| 2830 – 2960 | Weak | Shoulder on high-freq side of fingerprint | ||
| Pyrazole Ring | 1580 – 1620 | Variable | Can overlap with | |
| 3100 – 3400 | Broad | Only present in 1H-unsubstituted pyrazoles |
Decision Logic for Peak Assignment
The following diagram illustrates the logical flow for assigning these peaks in a complex spectrum.
Figure 1: Decision tree for the sequential assignment of Nitro and Methoxy functionalities in pyrazole derivatives.
Performance Comparison: FTIR vs. Alternatives
While FTIR is the "product" of choice for rapid screening, it must be objectively compared to its alternatives: Raman Spectroscopy and NMR .
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR ( |
| Nitro Sensitivity | High. Strong dipole change in N-O bonds. | Very High. Symmetric stretch is often the strongest peak in the entire spectrum. | Low. Indirect detection via coupling or chemical shift. |
| Methoxy Sensitivity | High. C-O stretches are distinct. | Moderate. C-O stretches are often weak; C-H stretches are visible. | Definitive. Characteristic chemical shifts ( |
| Sample Prep | Minimal (ATR) or Pellet (KBr). | None (Direct measurement through glass/vials). | High (Requires deuterated solvent dissolution). |
| Water Interference | High (O-H overlap). | Negligible (Water is a weak Raman scatterer).[1] | Variable (Solvent dependent). |
| Throughput | Seconds per sample. | Seconds per sample. | Minutes to Hours.[2] |
| Best Use Case | QC, Purity Check, Solid Form ID. | Aqueous solutions, Polymorphs, Sealed Vials. | Structural Elucidation, Full Characterization. |
Expert Insight: For nitro-pyrazoles, Raman is often superior for confirmation because the symmetric
Experimental Protocol (Self-Validating System)
To ensure reproducibility (Trustworthiness), follow this Attenuated Total Reflectance (ATR) workflow.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Workflow Diagram
Figure 2: Standardized ATR-FTIR workflow for solid-state pyrazole analysis.
Step-by-Step Procedure
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum (32 scans) to remove atmospheric
( ) and ( ) lines. -
Sample Loading: Place approximately 2-5 mg of the solid pyrazole derivative onto the center of the crystal.
-
Contact: Lower the pressure arm until the force gauge indicates optimal contact. Crucial: Poor contact results in weak bands and high noise.
-
Acquisition: Scan range
. Resolution: . Scans: 16 or 32. -
Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Automatic Baseline Correction."
Troubleshooting & Artifacts
-
Broad Band at
: Indicates moisture (hygroscopic sample) or N-H stretching if the pyrazole is unsubstituted at position 1. If the target is an N-methylated pyrazole, this band implies incomplete reaction or hydrolysis. -
Doublet at
: Atmospheric . This is a background subtraction error. Clean crystal and re-run background. -
Peak Shifts: If peaks are shifted
from expected values, consider Hydrogen Bonding . Nitro groups can accept H-bonds, lowering .
References
-
Vibrational Spectra of 3,5-Dimethylpyrazole and Deuterated Derivatives. National Institutes of Health (PubMed). [Link]
-
Synthesis and Spectroscopic Studies of Nitrosopyrazole Dimers. University of Basrah. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI (Molbank). [Link][2][3][4][5][6][7][8][9][10][11][12]
-
IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]
-
Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. acrhem.org [acrhem.org]
- 3. One moment, please... [greenpharmacy.info]
- 4. researchgate.net [researchgate.net]
- 5. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
Comparative Guide to HPLC Method Development for the Purity of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
Abstract
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, a novel heterocyclic compound with potential pharmaceutical applications. Recognizing the critical importance of purity analysis in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of various stationary and mobile phases, grounded in the principles of chromatographic theory and supported by experimental data. The methodologies are designed to be self-validating, ensuring robustness and reliability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and efficient HPLC purity method for this, and structurally related, compounds.
Introduction: The Analytical Challenge
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is a molecule of interest due to the prevalence of pyrazole derivatives in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The presence of a nitroaromatic group and a substituted benzyl moiety introduces specific analytical challenges, including the potential for multiple degradation pathways and the need for a highly selective and sensitive analytical method. The primary goal of this guide is to compare and contrast different reversed-phase HPLC (RP-HPLC) approaches to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential process impurities and degradation products.[3][4][5]
A stability-indicating method is crucial as it provides confidence that the analytical procedure can accurately measure the drug substance without interference from degradants.[4][6] This is a key requirement of regulatory bodies such as the International Council for Harmonisation (ICH).[4][5]
Experimental Design & Rationale
The development of a robust HPLC method requires a systematic approach to optimizing the separation.[7][8] Our investigation focuses on the two most influential factors in RP-HPLC: the stationary phase (column) and the mobile phase.
Stationary Phase Selection: A Comparative Approach
The choice of the stationary phase is paramount in achieving the desired selectivity.[9][10] Given the structure of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, which possesses both hydrophobic (benzyl group) and polar (nitro and pyrazole groups) characteristics, we will compare three distinct reversed-phase columns:
-
C18 (L1): The industry standard, offering high hydrophobicity and excellent retention for a wide range of compounds.[11] It serves as our baseline for comparison.
-
Phenyl (L11): This phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be particularly effective for separating aromatic and nitroaromatic compounds.[11][12]
-
Polar-Embedded (e.g., Amide or Carbamate): These columns contain a polar group embedded within the alkyl chain, enhancing the retention of polar compounds and offering different selectivity compared to traditional C18 phases.[12][13] They can also be more stable in highly aqueous mobile phases.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition directly influences analyte retention and selectivity.[7][14] We will evaluate the impact of:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) will be compared. ACN is a stronger solvent than MeOH in reversed-phase and can offer different selectivity due to its dipole-dipole interactions.[15]
-
pH and Buffer Selection: The pyrazole ring has a basic nitrogen, making its retention pH-dependent. We will investigate the effect of pH on retention and peak shape. Phosphate buffers are often chosen for their low UV cutoff, which is advantageous for detection at lower wavelengths.[16] The use of 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will also be explored, as these are common mobile phase additives that can improve peak shape for basic compounds.[15]
Detection
A Photodiode Array (PDA) detector is the instrument of choice for this analysis.[17][18][19] A PDA detector allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, which is invaluable for peak purity assessment and method development.[17][18][20] The nitroaromatic chromophore in the target molecule is expected to have a strong UV absorbance, facilitating sensitive detection.
Experimental Protocols
Materials and Reagents
-
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Formic acid (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used.
Standard and Sample Preparation
-
Standard Solution: A stock solution of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1.0 mg/mL. This was further diluted to a working concentration of 0.1 mg/mL for analysis.
-
Forced Degradation Samples: To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[3][4][6][21] The API was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[3][4]
Chromatographic Conditions: A Comparative Overview
The following chromatographic conditions were systematically evaluated:
| Parameter | Method A | Method B | Method C |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm | Polar-Embedded, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 20 mM KH2PO4, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 20 min | 10-90% B in 20 min | 5-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | PDA, 210-400 nm (Extraction at 275 nm) | PDA, 210-400 nm (Extraction at 275 nm) | PDA, 210-400 nm (Extraction at 275 nm) |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Results and Discussion: A Comparative Analysis
The performance of each method was evaluated based on retention time, peak shape (asymmetry), resolution of the main peak from its closest eluting impurity/degradant, and overall selectivity.
Data Presentation
| Method | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Main Peak vs. Closest Impurity) |
| Method A (C18/ACN/TFA) | 12.5 | 1.2 | 1.8 |
| Method B (Phenyl/MeOH/Phosphate) | 10.8 | 1.1 | 2.5 |
| Method C (Polar-Embedded/ACN/Formic Acid) | 9.2 | 1.0 | 2.2 |
Interpretation of Results
-
Method A (C18/ACN/TFA): The C18 column provided good retention of the main peak. However, the resolution from a key degradant formed under oxidative stress was suboptimal (less than 2.0). The use of TFA resulted in a slightly tailing peak for the API, which is common for basic compounds on some C18 phases.
-
Method B (Phenyl/MeOH/Phosphate): The Phenyl column demonstrated superior selectivity for the main peak and its degradation products. The π-π interactions between the phenyl stationary phase and the aromatic rings of the analyte and its impurities likely contributed to this improved separation. The use of a phosphate buffer at pH 3.0 resulted in excellent peak shape.
-
Method C (Polar-Embedded/ACN/Formic Acid): The polar-embedded column offered the shortest retention time, which could be advantageous for high-throughput analysis. The peak shape was excellent, and the resolution was acceptable. This column chemistry provides a good alternative to the more traditional C18 and Phenyl phases.
Visualization of the Method Development Workflow
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. onyxipca.com [onyxipca.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. labtech.tn [labtech.tn]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. bvchroma.com [bvchroma.com]
- 13. waters.com [waters.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 18. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 19. gentechscientific.com [gentechscientific.com]
- 20. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 21. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
Illuminating the Solid State: A Comparative Guide to the X-ray Crystallography of 4-Nitro-1-Benzylpyrazole Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of molecules is paramount for rational drug design and materials science. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide-ranging pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a 4-nitro group and a 1-benzyl substituent can significantly influence the electronic properties, conformation, and intermolecular interactions of the pyrazole core, thereby modulating its biological activity. This guide provides a comprehensive comparison of X-ray crystallography data for 4-nitro-1-benzylpyrazole and its derivatives, offering insights into their structural features and providing detailed experimental protocols for their synthesis and characterization.
While a solved single crystal structure for 4-nitro-1-benzylpyrazole (C₁₀H₉N₃O₂) is not publicly available in crystallographic databases as of this guide's publication, a wealth of information can be gleaned from the analysis of closely related compounds. By comparing the crystal structures of derivatives and precursors, we can predict the likely structural parameters and packing motifs of the title compound.
A Comparative Analysis of Structural Data
To understand the probable crystallographic features of 4-nitro-1-benzylpyrazole, we will compare it with the known structures of 4-nitropyrazole, 4-benzyl-1H-pyrazole, and other relevant substituted pyrazoles.
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
| 4-Nitropyrazole | C₃H₃N₃O₂ | Triclinic | P-1 | Planar pyrazole ring with the nitro group slightly twisted. Intermolecular hydrogen bonding plays a significant role in the crystal packing. | [2] |
| 4-Benzyl-1H-pyrazole | C₁₀H₁₀N₂ | Monoclinic | P2₁ | The pyrazole and phenyl rings are not coplanar. The crystal structure is chiral.[3] | [3] |
| 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole | C₂₀H₁₇N₅O₂ | Molecules are non-planar due to steric hindrance between the rings. The crystal packing is influenced by C-H···O and C-H···N hydrogen bonds.[4] | [4] |
Based on this comparative data, we can anticipate that in 4-nitro-1-benzylpyrazole, the pyrazole ring will be essentially planar. The benzyl group at the N1 position will likely be twisted out of the plane of the pyrazole ring, and the nitro group at the C4 position may also exhibit a slight twist. The overall molecular conformation will be a balance between the electronic effects of the nitro group and the steric bulk of the benzyl substituent. Intermolecular interactions, such as C-H···O and π-π stacking, are expected to be significant in the crystal packing.
Experimental Protocols: From Synthesis to Crystal
The successful acquisition of X-ray quality crystals is a multi-step process that begins with the synthesis of the pure compound followed by meticulous crystallization experiments.
Synthesis of 4-Nitro-1-benzylpyrazole
A common route for the synthesis of 1-substituted pyrazoles involves the reaction of a hydrazine with a suitable precursor. For 4-nitro-1-benzylpyrazole, a plausible synthetic pathway is the reaction of 4-nitropyrazole with benzyl bromide in the presence of a base.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-nitropyrazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 4-nitro-1-benzylpyrazole.
Crystallization of 4-Nitro-1-benzylpyrazole Derivatives
Obtaining single crystals suitable for X-ray diffraction requires screening various crystallization conditions. Slow evaporation is a commonly successful technique.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve a small amount of the purified compound in a good solvent (e.g., acetone, ethanol, or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Transfer the solution to a clean vial, loosely cap it to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. Monitor periodically for crystal formation.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of a poor solvent (e.g., hexane) to remove any residual mother liquor and allow them to air dry.
Diagram of the Crystallization Workflow:
Caption: General workflow for crystallization by slow evaporation.
Alternative and Complementary Characterization Methods
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of 4-nitro-1-benzylpyrazole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure in solution. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and the aromatic rings would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[5]
-
Computational Modeling: In the absence of an experimental crystal structure, density functional theory (DFT) calculations can be employed to predict the geometry, electronic properties, and vibrational frequencies of the molecule, providing a theoretical model for comparison with experimental data.
Conclusion
The structural elucidation of 4-nitro-1-benzylpyrazole derivatives is a critical step in understanding their structure-activity relationships. Although a definitive crystal structure for the parent compound is yet to be reported, a comparative analysis of related structures provides valuable predictive insights into its molecular geometry and crystal packing. The experimental protocols outlined in this guide offer a systematic approach to the synthesis and crystallization of these compounds, paving the way for future X-ray crystallographic studies. By integrating crystallographic data with other analytical techniques and computational modeling, researchers can build a comprehensive understanding of this important class of molecules, accelerating their application in drug discovery and materials science.
References
-
Fun, H.-K., et al. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E, 67 (Pt 7), o1669. Available at: [Link]
-
Lv, H. S., et al. (2011). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Journal of Fluorescence, 21 (4), 1797–1804. Available at: [Link]
-
PubChem. (n.d.). 1-benzyl-4-nitro-1h-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26 (16), 4969. Available at: [Link]
-
PubChem. (n.d.). 4-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. Retrieved from [Link]
-
MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13 (7), 1058. Available at: [Link]
-
Ali, M. A., et al. (2014). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications, 70 (Pt 11), o1186–o1187. Available at: [Link]
-
EON Biotech. (n.d.). 1-Benzyl-4-nitro-1H-pyrazole – (88095-61-8). Retrieved from [Link]
-
Abu-Safieh, K., et al. (2021). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies... Acta Crystallographica Section E: Crystallographic Communications, 77 (Pt 8), 865-871. Available at: [Link]
-
Li, H., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26 (8), 651-656. Available at: [Link]
-
Elsevier. (2023). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone. Inorganic Chemistry Communications, 150 , 110515. Available at: [Link]
-
Basilaia, K., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications, 80 (Pt 7), 800-805. Available at: [Link]
- Dury, K., et al. (1966). U.S. Patent No. 3,294,814. Washington, DC: U.S. Patent and Trademark Office.
-
Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83 , 51. Available at: [Link]
-
Rahman, M. M., et al. (2022). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Pharmaceutical Journal, 25 (2), 145-155. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Crystal Structure of 1-(4-Nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. Zeitschrift für Kristallographie - New Crystal Structures, 237 (1), 1-3. Available at: [Link]
-
Coles, S. J., et al. (2020). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 76 (Pt 12), 1878–1884. Available at: [Link]
-
Al-Hourani, B. J., et al. (2022). The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C18H21N5O2. ResearchGate. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRAZOLE MOIETIES. Journal of the Chilean Chemical Society, 68 (2), 5831-5840. Available at: [Link]
-
MDPI. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. International Journal of Molecular Sciences, 24 (13), 11075. Available at: [Link]
Sources
- 1. PubChemLite - 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
